(2,2-difluoroethyl)(2-methanesulfonylethyl)amine
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Overview
Description
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is an organic compound with the molecular formula C5H11F2NO2S and a molecular weight of 187.21 g/mol . This compound is characterized by the presence of both difluoroethyl and methanesulfonylethyl groups attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine typically involves the reaction of 2,2-difluoroethylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as solvent extraction and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and increasing lipophilicity. The methanesulfonylethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on the target molecule .
Comparison with Similar Compounds
Similar Compounds
(2,2-difluoroethyl)amine: Lacks the methanesulfonylethyl group, making it less versatile in chemical reactions.
(2-methanesulfonylethyl)amine: Lacks the difluoroethyl group, resulting in different chemical properties and reactivity.
Uniqueness
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is unique due to the presence of both difluoroethyl and methanesulfonylethyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various research fields .
Properties
CAS No. |
1182884-13-4 |
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Molecular Formula |
C5H11F2NO2S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.